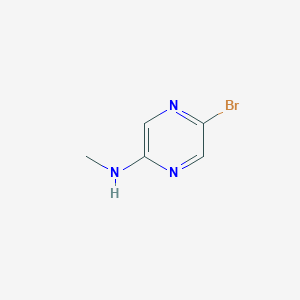

5-bromo-N-methylpyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

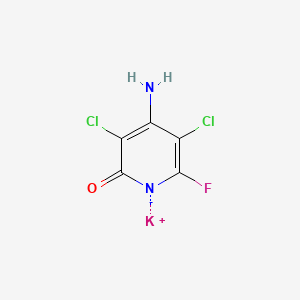

5-bromo-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6BrN3. It has a molecular weight of 188.03 g/mol . It is a solid substance at room temperature .

Synthesis Analysis

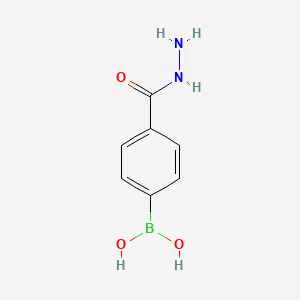

The synthesis of similar compounds often involves the conversion of a carboxylic acid to the corresponding amide, which then undergoes Hofmann degradation to give the amine compound. This amine compound can then be diazotized and brominated to produce the target compound .Molecular Structure Analysis

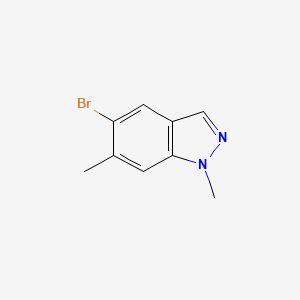

The molecular structure of 5-bromo-N-methylpyrazin-2-amine consists of a pyrazine ring with a bromine atom and a methylamine group attached . The bromine and nitrogen atoms substituted to the pyrazine ring are coplanar with the ring .Scientific Research Applications

Synthesis of Pyridine-Based Derivatives

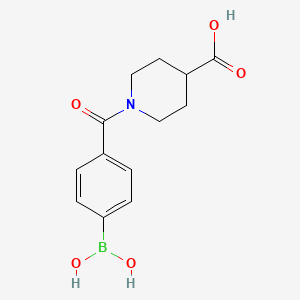

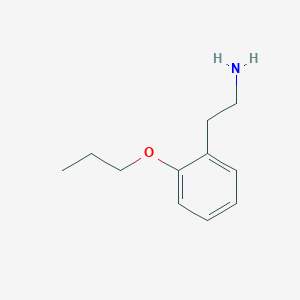

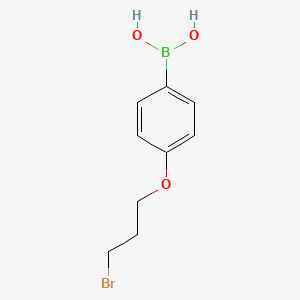

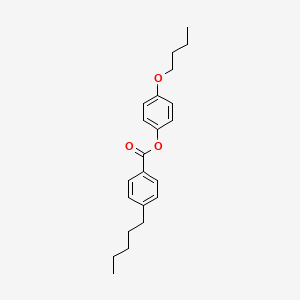

5-bromo-N-methylpyrazin-2-amine: serves as a precursor in the synthesis of novel pyridine-based derivatives. Through the Suzuki cross-coupling reaction, a variety of derivatives can be synthesized, which have potential applications as chiral dopants for liquid crystals . These derivatives also show promise in quantum mechanical investigations due to their interesting electronic properties.

Biological Activities

The synthesized pyridine derivatives from 5-bromo-N-methylpyrazin-2-amine exhibit a range of biological activities. For instance, they have been studied for their anti-thrombolytic properties, which could be significant in developing treatments for blood clots . Additionally, their biofilm inhibition capabilities suggest potential use in combating bacterial colonies that are resistant to conventional treatments.

Hemolytic Activities

Research into the hemolytic activities of compounds derived from 5-bromo-N-methylpyrazin-2-amine could lead to new insights into the interaction between these molecules and red blood cells. This is crucial for ensuring the safety of potential therapeutic agents .

Development of Liquid Crystal Displays

Due to their structural properties, the pyridine derivatives of 5-bromo-N-methylpyrazin-2-amine could be used in the development of advanced liquid crystal displays (LCDs). Their ability to act as chiral dopants can enhance the performance of LCDs in terms of response time and image quality .

Quantum Mechanical Investigations

The electronic properties of the pyridine derivatives make them suitable candidates for quantum mechanical studies. Density functional theory (DFT) studies can help understand their reactivity indices and molecular electrostatic potential, which are valuable in designing new materials with specific electronic characteristics .

Pharmaceutical Applications

The structural motif of 5-bromo-N-methylpyrazin-2-amine is found in various pharmaceutical molecules. Its derivatives can serve as pharmacophores, which are parts of a molecule responsible for its biological action. This makes them valuable in drug design and discovery processes .

Synthesis of Amides

5-bromo-N-methylpyrazin-2-amine can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These amides have widespread applications in organic compounds, polymers, natural products, and pharmaceuticals. The synthesis process is mild and metal-free, making it environmentally friendly .

Formation of Imidazo[1,2-a]pyridines

Another application is the formation of 3-bromoimidazo[1,2-a]pyridines, which are synthesized from 5-bromo-N-methylpyrazin-2-amine under specific reaction conditions. These structures are versatile and can be further transformed into other skeletons, which is significant for medicinal chemistry and the development of new therapeutic agents .

Safety and Hazards

properties

IUPAC Name |

5-bromo-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVFQZGJWPCJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670286 |

Source

|

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446286-92-6 |

Source

|

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)